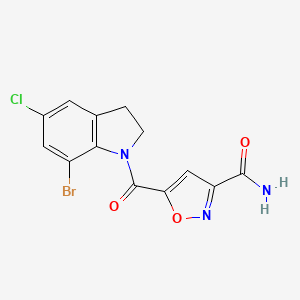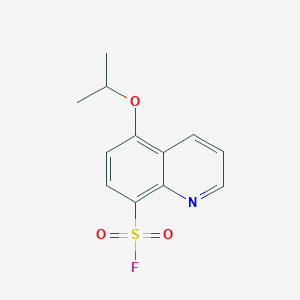![molecular formula C18H22N2O3S2 B7450739 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7450739.png)
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, and its inhibition has shown potential in the treatment of various B-cell malignancies.
Wirkmechanismus
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide targets BTK, a key enzyme involved in BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cells, and its dysregulation is implicated in the development and progression of B-cell malignancies. By inhibiting BTK, 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide blocks BCR signaling and downstream pathways, leading to decreased proliferation and increased apoptosis of B-cells.
Biochemical and Physiological Effects
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide has been shown to have potent inhibitory effects on BTK and downstream signaling pathways in both preclinical and clinical studies. These effects lead to decreased proliferation and increased apoptosis of B-cells, which are hallmark features of B-cell malignancies. 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide has also been shown to have minimal off-target effects, suggesting a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide has several advantages as a tool for laboratory experiments. Its potent inhibition of BTK and downstream signaling pathways make it a useful tool for studying BCR signaling and its role in B-cell malignancies. However, its specificity for BTK may limit its use in studying other signaling pathways or cellular processes.
Zukünftige Richtungen
There are several potential future directions for research on 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the exploration of 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Finally, there is potential for the development of 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide as a therapeutic agent in other diseases, such as autoimmune disorders and inflammatory diseases, where BCR signaling is dysregulated.
Synthesemethoden
The synthesis of 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide involves several steps, including the reaction of 4-bromo-3-methylphenylsulfonyl chloride with 3-methylpiperidine, followed by the addition of 5-methylthiophene-3-carboxylic acid and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown promising results, with 5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide demonstrating potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cells.
Eigenschaften
IUPAC Name |
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-4-3-9-20(11-13)25(22,23)17-7-5-16(6-8-17)19-18(21)15-10-14(2)24-12-15/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGQJYABPACIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
![3-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(2,2-difluoroethyl)-1-methylurea](/img/structure/B7450672.png)

![2-[1-[3-(3-Cyanophenoxy)propyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7450687.png)

![4-(4-methyl-6-oxo-1H-pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7450712.png)

![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450748.png)
![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)